

(S)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate

molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (S)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate

Cat. No.: B1387311

[Get Quote](#)

An In-Depth Technical Guide to (S)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate

Abstract

(S)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate is a chiral bifunctional organic molecule of significant interest in medicinal chemistry and pharmaceutical development. As a versatile building block, it incorporates two key structural features: a stereochemically defined pyrrolidine ring and a primary amine protected by a tert-butyloxycarbonyl (Boc) group. This combination allows for selective chemical modifications at either the secondary amine of the pyrrolidine ring or, following deprotection, the primary amine of the ethylcarbamate side chain. This guide provides a comprehensive overview of its physicochemical properties, synthesis, analytical characterization, and applications, serving as a critical resource for researchers and scientists in drug discovery and process development.

Physicochemical and Structural Properties

The fundamental properties of **(S)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate** define its behavior in chemical reactions and analytical procedures. The molecule's structure is centered around a pyrrolidine ring with a defined (S)-stereocenter at the C2 position, which is crucial for its application in synthesizing stereospecific pharmaceuticals.

Key Properties

A summary of the compound's essential data is presented below.

Property	Value	Reference
Molecular Formula	C ₁₁ H ₂₂ N ₂ O ₂	[1][2]
Molecular Weight	214.30 g/mol	[1][2]
CAS Number	719999-55-0	[2]
Appearance	Typically an oil or low-melting solid	
Purity	Commercially available up to ≥95%	[2]
SMILES	O=C(OC(C)(C)NCCCC1NCCCC1	[1]

Chemical Structure

The structure features a saturated five-membered pyrrolidine ring, which provides conformational rigidity, and a flexible Boc-protected aminoethyl side chain. The Boc group is a standard protecting group in organic synthesis, valued for its stability in a wide range of reaction conditions and its facile removal under mild acidic conditions.

Caption: Chemical structure of **(S)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate**.

Synthesis and Manufacturing Principles

The synthesis of this chiral building block requires a stereocontrolled approach to establish the (S)-configuration at the C2 position of the pyrrolidine ring. A common and efficient strategy begins with the naturally occurring and enantiopure amino acid, L-proline.

Retrosynthetic Analysis

The molecule can be disconnected at the C-N bond formed with the pyrrolidine ring and the C-N bond of the carbamate. This suggests a synthetic pathway involving the alkylation of a Boc-protected diamine precursor with a suitable pyrrolidine electrophile or, more commonly, the functionalization of a pre-formed pyrrolidine derivative.

Common Synthetic Workflow

A representative synthesis involves a multi-step sequence starting from L-proline, which inherently provides the desired (S)-stereochemistry.

- Reduction of Carboxylic Acid: The carboxylic acid of N-protected L-proline is reduced to the corresponding primary alcohol. This is a critical step, often achieved using reagents like borane complexes (e.g., $\text{BH}_3\cdot\text{THF}$) or lithium aluminum hydride (LAH). The choice of protecting group for the proline nitrogen is crucial to prevent side reactions.
- Activation of the Hydroxyl Group: The resulting alcohol is converted into a better leaving group, such as a tosylate or mesylate, by reaction with tosyl chloride or mesyl chloride in the presence of a base. This activation prepares the molecule for nucleophilic substitution.
- Nucleophilic Substitution: The activated alcohol is displaced by a nucleophile, such as cyanide or an azide, to introduce the second nitrogen atom or a precursor. For instance, reaction with sodium cyanide introduces a nitrile group, which can be subsequently reduced.
- Reduction and Elaboration: The nitrile or azide is reduced to a primary amine.
- Boc Protection: The newly formed primary amine is selectively protected with di-tert-butyl dicarbonate (Boc_2O) to yield the final product. The selectivity is achieved by controlling stoichiometry and reaction conditions, as the pyrrolidine nitrogen is a less reactive secondary amine.^[3]

Caption: Generalized synthetic workflow from L-proline.

Applications in Drug Development and Medicinal Chemistry

The utility of **(S)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate** stems from its identity as a chiral synthon. The pyrrolidine moiety is a privileged scaffold found in numerous biologically active compounds and approved drugs.

Role as a Chiral Building Block

- Scaffold for SAR Studies: The molecule provides a rigid chiral core. The secondary amine of the pyrrolidine ring serves as a key handle for chemical modification, allowing chemists to systematically explore the structure-activity relationship (SAR) of a lead compound by introducing diverse substituents.
- Introduction of Basic Center: The pyrrolidine nitrogen is basic and is often protonated at physiological pH. This feature is frequently exploited to enhance aqueous solubility or to form a key salt bridge interaction with a biological target like a receptor or enzyme active site.
- Controlled Elaboration: The Boc-protected amine allows for chemistry to be directed specifically to the pyrrolidine nitrogen. Following this, the Boc group can be cleanly removed with acid (e.g., TFA or HCl in dioxane) to reveal the primary amine, which can then be further functionalized through acylation, alkylation, or reductive amination. This orthogonal protection strategy is fundamental to complex molecule synthesis.

Examples in Pharmaceutical Research

Derivatives of the pyrrolidine scaffold are integral to drugs across various therapeutic areas, including antivirals, oncology, and central nervous system (CNS) disorders. While specific examples for this exact building block are often proprietary, analogous structures are widely published in patent literature and scientific journals for the synthesis of:

- Dipeptidyl peptidase-4 (DPP-4) inhibitors for type 2 diabetes.
- C-C chemokine receptor type 5 (CCR5) antagonists for HIV therapy.
- Prolyl oligopeptidase (POP) inhibitors for neurological disorders.

Analytical Characterization and Quality Control

Ensuring the identity, purity, and stereochemical integrity of **(S)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate** is paramount for its use in GMP (Good Manufacturing Practice) environments. A combination of spectroscopic and chromatographic techniques provides a self-validating system for quality control.

Caption: Logical workflow for analytical quality control.

Protocol 1: NMR Spectroscopy for Structural Confirmation

- Objective: To confirm the chemical structure and rule out major impurities.
- Methodology:
 - Prepare a sample by dissolving 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl_3 or D_2O with pH adjustment).
 - Acquire a ^1H NMR spectrum. Key expected signals include:
 - A large singlet around 1.4 ppm corresponding to the 9 protons of the tert-butyl group.
 - A complex multiplet pattern between 1.5-3.5 ppm for the protons on the pyrrolidine ring and the ethyl side chain.
 - A broad singlet corresponding to the N-H proton of the carbamate.
 - Acquire a ^{13}C NMR spectrum. Expected signals include:
 - A signal around 28 ppm for the three methyl carbons of the Boc group.
 - A signal around 79 ppm for the quaternary carbon of the Boc group.
 - A signal around 156 ppm for the carbonyl carbon of the carbamate.
 - Several signals in the aliphatic region (25-60 ppm) for the pyrrolidine and ethyl carbons.

Protocol 2: HPLC-MS for Purity and Identity Verification

- Objective: To determine the purity of the compound by area percentage and confirm its molecular weight.
- Methodology:
 - Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of ~1 mg/mL. Dilute further to ~50 $\mu\text{g}/\text{mL}$ with

the mobile phase.

- Chromatographic Conditions:

Parameter	Condition	Rationale
Column	C18 Reverse-Phase, 2.1 x 50 mm, 1.8 µm	Standard for separating small, moderately polar organic molecules.
Mobile Phase A	0.1% Formic Acid in Water	Provides protons for good ionization in positive mode ESI-MS.
Mobile Phase B	0.1% Formic Acid in Acetonitrile	Organic eluent for reverse-phase chromatography.
Gradient	5% B to 95% B over 5 minutes	A standard screening gradient to elute compounds of varying polarity.
Flow Rate	0.4 mL/min	Appropriate for a 2.1 mm ID column.
Column Temp.	40 °C	Ensures reproducible retention times.

| Injection Vol. | 2 µL | |

- Mass Spectrometry Conditions:

- Ionization Mode: Electrospray Ionization, Positive (ESI+)
- Expected Ion: The primary ion observed will be the protonated molecule $[M+H]^+$ at m/z 215.2.
- Data Analysis: Integrate the peak corresponding to the product in the UV chromatogram to calculate purity. Confirm that the mass spectrum associated with this peak shows the expected m/z value.

Handling, Storage, and Safety

Proper handling and storage are essential to maintain the quality and integrity of the compound.

- **Storage:** The compound should be stored in a tightly sealed container in a cool, dry place, often under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture or air. For long-term storage, refrigeration is recommended.
- **Safety:** While specific toxicity data is limited, standard laboratory precautions should be taken.
 - Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
 - Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[\[1\]](#)
 - Handle in a well-ventilated area or a chemical fume hood.

Conclusion

(S)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate is a high-value chiral building block with significant applications in modern drug discovery. Its defined stereochemistry, coupled with an orthogonal protecting group strategy, provides a reliable and versatile platform for the synthesis of complex and stereospecific pharmaceutical targets. The robust analytical methods detailed herein ensure its quality and suitability for use in demanding synthetic campaigns. This guide serves as a foundational technical resource for scientists leveraging this important molecule in their research and development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1263378-93-3|tert-Butyl (2-(pyrrolidin-2-yl)ethyl)carbamate|BLD Pharm [bldpharm.com]
- 2. calpaclab.com [calpaclab.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [(S)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1387311#s-tert-butyl-2-pyrrolidin-2-yl-ethylcarbamate-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com